
2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride is a chemical compound with a complex structure that includes an indole ring, a sulfonoimidamide group, and two hydrochloride ions
Preparation Methods
The synthesis of 2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride typically involves multiple steps, starting with the formation of the indole ring. The sulfonoimidamide group is then introduced through a series of reactions involving sulfonation and amidation. The final step involves the addition of hydrochloride ions to form the dihydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonoimidamide group to other functional groups.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, while the sulfonoimidamide group can form strong interactions with enzymes and other proteins. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its sulfonoimidamide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H13Cl2N3OS |
|---|---|
Molecular Weight |
270.18 g/mol |
IUPAC Name |
6-(aminosulfonimidoyl)-2,3-dihydro-1H-indole;dihydrochloride |
InChI |
InChI=1S/C8H11N3OS.2ClH/c9-13(10,12)7-2-1-6-3-4-11-8(6)5-7;;/h1-2,5,11H,3-4H2,(H3,9,10,12);2*1H |
InChI Key |
URVJNDUXFQQGSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)S(=N)(=O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


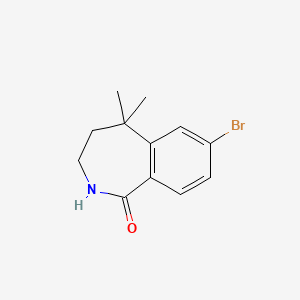
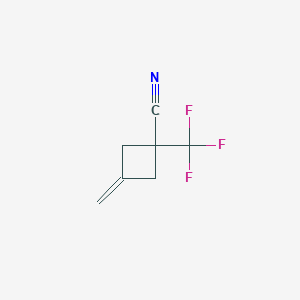
![tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B13496617.png)
![N-[(Benzyloxy)carbonyl]-3-sulfanyl-D-valine](/img/structure/B13496623.png)
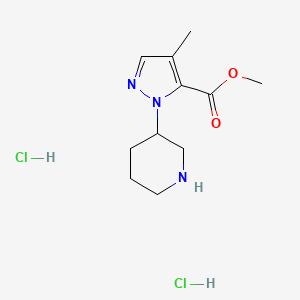
![6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride, Mixture of diastereomers](/img/structure/B13496643.png)
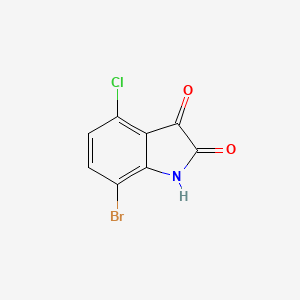
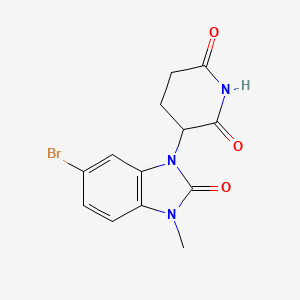

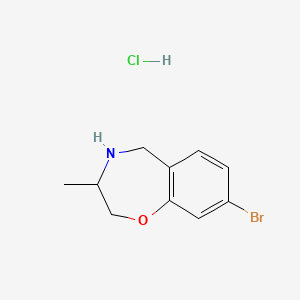
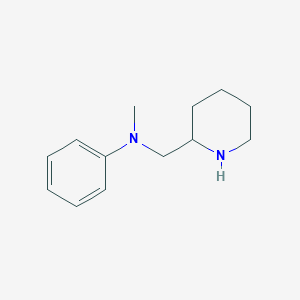


![2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane, Mixture of diastereomers](/img/structure/B13496691.png)
